Feprazone
Vue d'ensemble
Description
Feprazone, also known as prenazone, is a drug used for joint and muscular pain . It is an analog of phenylbutazone but instead of an n-butyl group, it is prenylated .
Molecular Structure Analysis
Feprazone has a molecular formula of C20H20N2O2 . It contains a total of 46 bonds; 26 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 N hydrazine .Physical And Chemical Properties Analysis
Feprazone has a molecular weight of 320.4 g/mol . In a study, 30 and 60 μM Feprazone were used as the optimized concentrations .Applications De Recherche Scientifique
Anti-Adipogenesis and Anti-Obesity
Feprazone has been studied for its potential in combating obesity through anti-adipogenic effects. In vitro studies using 3T3-L1 cells have shown that Feprazone can significantly reverse lipid accumulation and the upregulation of adipogenic markers induced by differentiation cocktail medium . Moreover, in vivo experiments demonstrated that Feprazone could suppress the increase in adipocyte size, visceral adipocyte tissue weight, and body weight in mice fed a high-fat diet .
Metabolic Disease Management
The anti-obesity effects of Feprazone also suggest a role in managing metabolic diseases. By reducing adipocyte differentiation and accumulation, Feprazone may help in controlling conditions like diabetes and cardiovascular diseases, which are often associated with obesity .
Inflammation Modulation
Feprazone, being a nonsteroidal anti-inflammatory drug, has applications in modulating inflammation. It may impact the balance of pro- and anti-inflammatory adipokines, potentially addressing chronic low-grade inflammation seen in obesity-related metabolic disorders .
Lipolysis Regulation
Research indicates that Feprazone can affect lipolysis during adipogenesis. It has been observed to alter the release of glycerol and the production of triglycerides, which are key processes in the breakdown of fats .
Gene Expression Influence
Feprazone has been shown to influence the expression of genes involved in adipogenesis and lipid metabolism. This includes genes like SREBP-1C, FABP4, PPAR-γ, and C/EBP-α, which play roles in lipid synthesis and storage .
Endothelial Function Protection
Feprazone may protect against endothelial dysfunction by reducing the expression of cell adhesion molecules like VCAM-1 and ICAM-1. This could be particularly beneficial in preventing atherosclerosis and other cardiovascular diseases .
Toll-like Receptor 4 (TLR4) Pathway Modulation
The compound has been found to prevent free fatty acid-induced activation of the TLR4 pathway, which is implicated in inflammation and metabolic disorders. By modulating this pathway, Feprazone could offer therapeutic benefits in treating conditions related to chronic inflammation .
Adipokine Secretion Balance
Feprazone’s impact on adipokine secretion could be significant in maintaining the homeostasis of bioactive substances. This balancing act is crucial in managing systemic inflammation and insulin resistance, common in obesity-related conditions .
Orientations Futures
Mécanisme D'action
Target of Action
Feprazone is a nonsteroidal anti-inflammatory drug (NSAID) and a cyclooxygenase (COX) inhibitor . It primarily targets COX enzymes, which play a crucial role in the production of prostaglandins that mediate pain and inflammation.
Mode of Action
Feprazone interacts with its primary targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
Feprazone affects several biochemical pathways. It mitigates the activation of the TLR4/MyD88/NF-κB pathway, which plays a significant role in inflammation and immune responses . Additionally, Feprazone inhibits the SOX-4/ADAMTS-5 signaling pathway, which is involved in the degradation of Aggrecan, a major component of cartilage .
Pharmacokinetics
Feprazone is efficiently absorbed in the body, with a plasma elimination half-life of 29.5-33.5 hours . The apparent volume of distribution and clearance are similar to those of phenylbutazone, a related compound . The protein binding of certain drugs, such as Valproic acid, can be decreased when combined with Feprazone .
Result of Action
Feprazone has several molecular and cellular effects. It ameliorates cell death in human aortic endothelial cells (HAECs) induced by free fatty acids (FFAs), restores cell viability, and reduces the release of lactate dehydrogenase (LDH) . It also reduces the production of mitochondrial reactive oxygen species (ROS), preventing oxidative stress . Furthermore, Feprazone decreases the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), which are involved in tissue remodeling .
Action Environment
The action, efficacy, and stability of Feprazone can be influenced by various environmental factors. For instance, the presence of FFAs can induce endothelial dysfunction, which Feprazone can counteract . Additionally, the drug’s anti-adipogenic and anti-obesity capacities can be observed in both in vitro 3 T3-L1 cells and in vivo mice models .
Propriétés
IUPAC Name |
4-(3-methylbut-2-enyl)-1,2-diphenylpyrazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15(2)13-14-18-19(23)21(16-9-5-3-6-10-16)22(20(18)24)17-11-7-4-8-12-17/h3-13,18H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBWCVQDXDFISW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023051 | |
Record name | Feprazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Feprazone | |
CAS RN |
30748-29-9 | |
Record name | Feprazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30748-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Feprazone [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030748299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Feprazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13364 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Feprazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Feprazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FEPRAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BVX6J0CGR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.